BE“GH@ Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Enzymatic
Hydrolysis of Hordein for Functional Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hortein

Cat. No.: B15592533
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Introduction

Hordein, the primary storage protein in barley, is a valuable source of bioactive peptides that
can be released through enzymatic hydrolysis. These peptides exhibit a range of functional
properties, including antioxidant and angiotensin-I-converting enzyme (ACE) inhibitory
activities, making them attractive ingredients for functional foods and pharmaceutical
applications. This document provides detailed protocols for the enzymatic hydrolysis of hordein
and the subsequent evaluation of the functional properties of the resulting hydrolysates.

Data Presentation
Table 1: Functional Properties of Hordein Hydrolysates
Obtained with Different Enzymes
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Enzyme

Degree of
Hydrolysis
(%)

Antioxidant
Activity

ACE
Inhibitory
Activity
(1C50)

Key
Bioactive
Peptides
Identified

Reference(s

)

Alcalase

5.3-25.7%

DPPH
scavenging:
48-58% at
0.5 mg/mL;
Fe2+-
chelating: 39-
73% at 1
mg/mL

Not specified

Not specified

[1]

Flavourzyme

16.4%

DPPH
scavenging:
44-70% at
0.5 mg/mL;
Fe2+-
chelating: 21-
64% at 1
mg/mL

Not specified

Not specified

[1]

Pepsin

Not specified

Increased
antioxidative
and reducing
activities after

digestion

Not specified

Not specified

[2]

Trypsin

Not specified

Increased
antioxidative
and reducing
activities after

digestion

Not specified

Not specified

[2]

Papain

Not specified

Not specified

Moderate

activity

Not specified

[3]

Orientase

Not specified

Not specified

Strong
activity; QQP:

QQP

[3]4]
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40 pM

Pepsin- . . . QPYPQ
] Not specified Not specified Not specified o [5]
Trypsin (antioxidant)

Experimental Protocols
Hordein Extraction from Barley Flour

This protocol describes a common method for extracting hordein from barley flour.

Materials:

Barley flour

e Isopropanol (55% v/v)

o 2-Mercaptoethanol (optional, as a reducing agent)

o Centrifuge

e Magnetic stirrer and stir plate

 Filtration apparatus (e.g., Whatman No. 1 filter paper)
o Rotary evaporator or freeze-dryer

Procedure:

o Defatting (Optional but Recommended): To remove lipids, suspend the barley flour in hexane
or a similar non-polar solvent at a 1:5 (w/v) ratio. Stir for 1 hour at room temperature.

« Filter the mixture and air-dry the flour to remove residual solvent.

e Hordein Extraction: Suspend the defatted barley flour in 55% (v/v) isopropanol at a 1:10
(w/v) ratio. For enhanced extraction of certain hordein fractions, 2-mercaptoethanol can be
added to the isopropanol solution to a final concentration of 1-2% (v/v).

« Stir the suspension for 2 hours at room temperature.
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o Centrifugation: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the
insoluble material.

o Supernatant Collection: Carefully decant and collect the supernatant, which contains the
extracted hordein.

» Solvent Removal: Remove the isopropanol from the supernatant using a rotary evaporator at
40°C or by freeze-drying.

e The resulting dried powder is the hordein extract. Store at -20°C until further use.

Enzymatic Hydrolysis of Hordein

This protocol provides a general framework for the enzymatic hydrolysis of hordein. Specific
conditions for Alcalase and Flavourzyme are provided as examples.

Materials:

Hordein extract

Proteolytic enzyme (e.g., Alcalase, Flavourzyme)

pH meter

Water bath or incubator with temperature control

Sodium hydroxide (NaOH) solution (0.5 M or 1 M) for pH adjustment

Hydrochloric acid (HCI) solution (0.5 M or 1 M) for pH adjustment

Procedure:

e Substrate Preparation: Prepare a hordein solution (e.g., 5% wi/v) in deionized water.

e pH and Temperature Adjustment: Adjust the pH and temperature of the hordein solution to
the optimal conditions for the chosen enzyme (see Table 2).

o Enzyme Addition: Add the enzyme to the hordein solution at a specific enzyme-to-substrate
(E:S) ratio.
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e Hydrolysis: Maintain the reaction at the optimal pH and temperature for a predetermined
duration. The pH can be kept constant using a pH-stat by the continuous addition of NaOH.

e Enzyme Inactivation: Terminate the hydrolysis by heating the reaction mixture to 90-95°C for
10-15 minutes to denature the enzyme.

e Cooling and Centrifugation: Cool the hydrolysate to room temperature and centrifuge at
10,000 x g for 20 minutes to remove any insoluble material.

» Supernatant Collection: Collect the supernatant, which is the hordein hydrolysate.

o Storage: The hydrolysate can be used immediately or freeze-dried for long-term storage at
-20°C.

Table 2: Recommended Hydrolysis Conditions for Selected Enzymes

. Optimal Recommended E:S
Enzyme Optimal pH .
Temperature (°C) Ratio (% wiw)
Alcalase 8.0-8.8 55-65 1-10%
Flavourzyme 6.5-7.0 50 - 55 1-2%

Determination of the Degree of Hydrolysis (DH)

The degree of hydrolysis is a key parameter that influences the functional properties of the
hydrolysates. The O-phthaldialdehyde (OPA) method is a commonly used spectrophotometric
assay.

Materials:

Hordein hydrolysate

O-phthaldialdehyde (OPA) reagent

Serine standard solution

Spectrophotometer
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Procedure:

OPA Reagent Preparation: Dissolve 7.62 g of sodium tetraborate decahydrate and 200 mg of
sodium dodecyl sulfate (SDS) in 150 mL of deionized water. Add a solution of 160 mg of OPA
in 4 mL of ethanol. Add 400 uL of B-mercaptoethanol and bring the final volume to 200 mL
with deionized water.

Standard Curve: Prepare a series of serine standard solutions of known concentrations.
Sample Preparation: Dilute the hordein hydrolysate to an appropriate concentration.

Reaction: Add 200 pL of the diluted sample or standard to a microplate well. Add 3 mL of the
OPA reagent and mix thoroughly.

Incubation: Incubate the mixture for 2 minutes at room temperature.
Absorbance Measurement: Measure the absorbance at 340 nm.
Calculation: Calculate the DH using the following formula:

o DH (%) = (h / h_total) x 100

o Where 'h' is the number of hydrolyzed peptide bonds and 'h_total' is the total number of
peptide bonds per protein equivalent.

Functional Assays

Materials:

Hordein hydrolysate

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

Methanol

Ascorbic acid or Trolox (as a positive control)

Spectrophotometer or microplate reader
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Procedure:

o Sample Preparation: Dissolve the freeze-dried hordein hydrolysate in methanol to prepare a
series of concentrations.

e Reaction Mixture: In a microplate well or a cuvette, mix 100 pL of the sample solution with
100 pL of the DPPH solution.

¢ Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

o Absorbance Measurement: Measure the absorbance at 517 nm. A blank is prepared with
methanol instead of the sample.

o Calculation: Calculate the DPPH radical scavenging activity using the following formula:

o Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

o Where A_control is the absorbance of the DPPH solution without the sample, and
A_sample is the absorbance of the reaction mixture with the sample.

Materials:

Hordein hydrolysate

e 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (7
mM)

o Potassium persulfate solution (2.45 mM)

o Phosphate-buffered saline (PBS), pH 7.4

» Ascorbic acid or Trolox (as a positive control)

e Spectrophotometer or microplate reader

Procedure:
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ABTS Radical Cation (ABTSe+) Preparation: Mix equal volumes of the ABTS stock solution
and potassium persulfate solution. Allow the mixture to stand in the dark at room
temperature for 12-16 hours before use.

Working Solution: Dilute the ABTSe+ solution with PBS to an absorbance of 0.70 + 0.02 at
734 nm.

Sample Preparation: Dissolve the freeze-dried hordein hydrolysate in PBS to prepare a
series of concentrations.

Reaction Mixture: Add 10 pL of the sample solution to 1 mL of the ABTSe+ working solution
and mix.

Incubation: Let the mixture stand at room temperature for 6 minutes.

Absorbance Measurement: Measure the absorbance at 734 nm.

Calculation: Calculate the ABTS radical scavenging activity using the following formula:
o Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

o Where A_control is the absorbance of the ABTSe+ solution without the sample, and
A_sample is the absorbance of the reaction mixture with the sample.

This protocol is based on the spectrophotometric determination of hippuric acid produced from
the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

Hordein hydrolysate

Angiotensin-1-Converting Enzyme (ACE) from rabbit lung
Hippuryl-L-histidyl-L-leucine (HHL)

Borate buffer (pH 8.3)

Hydrochloric acid (HCI, 1 M)
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Ethyl acetate

Captopril (as a positive control)

Spectrophotometer

Procedure:

Reaction Mixture: Pre-incubate 10 pL of the sample solution (hordein hydrolysate dissolved
in borate buffer) with 10 uL of ACE solution (e.g., 2 mU) at 37°C for 10 minutes.

Substrate Addition: Add 50 pL of HHL solution (e.g., 5 mM in borate buffer) to initiate the
reaction.

Incubation: Incubate the mixture at 37°C for 30-60 minutes.
Reaction Termination: Stop the reaction by adding 250 pL of 1 M HCI.

Extraction: Add 1.5 mL of ethyl acetate, vortex for 15 seconds, and centrifuge at 3000 x g for
10 minutes.

Solvent Evaporation: Transfer 1 mL of the upper ethyl acetate layer to a new tube and
evaporate the solvent by heating at 95°C for 10 minutes.

Reconstitution and Measurement: Dissolve the residue (hippuric acid) in 1 mL of deionized
water and measure the absorbance at 228 nm.

Calculation: Calculate the ACE inhibitory activity using the following formula:
o Inhibition (%) = [(A_control - A_sample) / A_control] x 100

o Where A_control is the absorbance with buffer instead of the sample, and A_sample is the
absorbance with the sample.

IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of
the ACE activity) is determined by plotting the percentage of inhibition versus the inhibitor
concentration.
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Visualizations

Experimental Workflow for Production and Functional
Analysis of Hordein Hydrolysates
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Caption: Workflow for hordein hydrolysis and functional analysis.
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Signaling Pathway for ACE Inhibition by Hordein-
Derived Peptides
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Caption: Inhibition of the Renin-Angiotensin System by hordein peptides.

Potential Antioxidant Signaling Pathway of Hordein-
Derived Peptides
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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